molecular formula C18H23N3O3 B5458605 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B5458605
M. Wt: 329.4 g/mol
InChI Key: PFZNDJIFEQVBLQ-UHFFFAOYSA-N
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Description

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a furan ring, a piperazine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of furan-2-ylmethylamine with piperazine, followed by the introduction of the methoxyphenyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels . The binding of 2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide to these receptors can modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.

Uniqueness

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide is unique due to its specific structural features, such as the combination of a furan ring and a methoxyphenyl group, which may confer distinct pharmacological properties compared to other alpha1-adrenergic receptor ligands .

Properties

IUPAC Name

2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-17-7-3-2-6-16(17)19-18(22)14-21-10-8-20(9-11-21)13-15-5-4-12-24-15/h2-7,12H,8-11,13-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZNDJIFEQVBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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